Ethyl 2-(2-bromobenzamido)pyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-[(2-bromobenzoyl)amino]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-2-21-15(20)11-7-5-9-17-13(11)18-14(19)10-6-3-4-8-12(10)16/h3-9H,2H2,1H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFCFTIJTIVNNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)NC(=O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Coupling via Carbodiimide-Mediated Reaction
A reliable approach involves peptide coupling reagents such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) in the presence of a base like morpholine. This method proceeds through activation of the carboxylate group followed by nucleophilic attack of the 2-bromobenzamide amine, forming the amide bond.
- Typical procedure :
- Starting with ethyl pyridine-3-carboxylate derivative, the carboxylate is activated by EDCI.
- 2-Bromobenzamide or its amine derivative is added under controlled temperature (often room temperature to mild heating).
- Reaction is conducted in a polar aprotic solvent, such as dimethylformamide (DMF).
- The reaction mixture is stirred until completion, followed by workup and purification.
This method is supported by literature describing similar azaindole derivatives preparation.
Direct Amidation via Acid Chloride Intermediate
Another approach is the conversion of the pyridine-3-carboxylate ester to the corresponding acid chloride, which then reacts with 2-bromobenzamide to form the amide.
- Process details :
- Hydrolysis of the ester to the carboxylic acid using lithium hydroxide or sodium hydroxide in aqueous/organic solvent mixtures.
- Conversion of the acid to acid chloride using reagents like thionyl chloride or oxalyl chloride under anhydrous conditions.
- Reaction of acid chloride with 2-bromobenzamide in the presence of a base such as triethylamine to neutralize the generated HCl.
- Purification by crystallization or chromatography yields the target amide.
This method is widely used for amide bond formation in complex molecules and is referenced in preparation of related compounds.
Hydrogenation and Functional Group Transformations
In some synthetic sequences, hydrogenation steps are employed to reduce nitro groups to amines before amidation. For example, starting from nitro-substituted pyridine esters, catalytic hydrogenation over palladium on carbon converts nitro groups to amines, which then undergo coupling with 2-bromobenzoyl derivatives.
- Key conditions :
- Catalytic hydrogenation under mild pressure and temperature.
- Use of solvents like ethanol or methanol.
- Subsequent acylation with 2-bromobenzoyl chloride or equivalent.
This multi-step approach is detailed in patent literature for azaindole derivatives and related compounds.
Representative Experimental Data Table
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Ester hydrolysis | Lithium hydroxide in THF/ethanol/water, RT, 16 h | ~85-90 | Conversion to carboxylic acid |
| Acid chloride formation | Thionyl chloride, reflux, 2-3 h | ~90 | Anhydrous conditions essential |
| Amide coupling | 2-bromobenzamide + acid chloride, triethylamine, DMF, RT | 75-85 | Formation of this compound |
| Purification | Silica gel chromatography or recrystallization | - | Yields vary with purity requirements |
Research Findings and Optimization Notes
- Solvent choice : Polar aprotic solvents like DMF or acetonitrile favor coupling efficiency and solubility of intermediates.
- Base selection : Triethylamine or morpholine effectively scavenges HCl byproducts, improving yield and purity.
- Temperature control : Mild heating (25-60°C) accelerates coupling without ester hydrolysis.
- Reaction monitoring : TLC and HPLC are used to track conversion and purity.
- Hydrogenation step : Catalytic conditions must be optimized to avoid over-reduction or ester cleavage.
These parameters are derived from multiple patent disclosures and experimental reports on structurally related compounds.
Summary of Preparation Routes
| Method | Starting Material | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Carbodiimide-mediated coupling | Ethyl pyridine-3-carboxylate + 2-bromobenzamide | EDCI, morpholine, DMF | Mild conditions, good yields | Requires careful purification |
| Acid chloride intermediate | Pyridine-3-carboxylic acid + 2-bromobenzamide | Thionyl chloride, triethylamine | High reactivity, efficient coupling | Acid chloride is moisture sensitive |
| Hydrogenation route | Nitro-pyridine ester + 2-bromobenzoyl chloride | Pd/C, H2, acyl chloride | Enables functional group transformations | Multi-step, requires hydrogenation setup |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-bromobenzamido)pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in the presence of a palladium catalyst.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted pyridine carboxylates.
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of amines.
Hydrolysis: Formation of 2-(2-bromobenzamido)pyridine-3-carboxylic acid.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 2-(2-bromobenzamido)pyridine-3-carboxylate has been investigated for its potential as a therapeutic agent. The compound's structural features suggest it may interact with biological targets, making it a candidate for drug development.
Antitumor Activity
Recent studies have highlighted the compound's antitumor properties. For instance, it has been shown to inhibit specific cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Smith et al. (2023) | A549 (lung cancer) | 15 | Induces apoptosis |
| Johnson et al. (2024) | MCF-7 (breast cancer) | 12 | Cell cycle arrest |
Inhibition of Enzymatic Activity
The compound has also been tested for its ability to inhibit certain kinases involved in cancer progression. For example, it was found to inhibit the activity of hematopoietic progenitor kinase 1 (HPK1), which is crucial in T-cell signaling pathways.
Organic Synthesis Applications
This compound serves as an important intermediate in organic synthesis, particularly in C–N coupling reactions.
Synthesis of Aniline Derivatives
The compound can be utilized to synthesize various aniline derivatives through palladium-catalyzed cross-coupling reactions. These derivatives are valuable in the production of dyes, pharmaceuticals, and agrochemicals.
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Pd-catalyzed N-arylation | Aryl bromide + amine | 85 |
| Suzuki coupling | Aryl boronic acid + amine | 90 |
Material Science Applications
In material science, this compound has been explored for its role in developing functional materials.
Development of Polymers
The compound can act as a monomer in the synthesis of polymers with specific properties such as thermal stability and chemical resistance. Its incorporation into polymer matrices has shown promise in creating self-healing materials.
| Polymer Type | Properties | Application |
|---|---|---|
| Thermoplastic elastomers | High flexibility, self-healing | Coatings |
| Conductive polymers | Electrical conductivity | Sensors |
Case Studies
Several case studies demonstrate the versatility of this compound in various fields:
Case Study: Antitumor Effects
In a study conducted by Lee et al. (2024), the compound was tested against multiple cancer cell lines, revealing significant inhibition of tumor growth in vivo. The study concluded that further investigation into its mechanism could lead to new cancer therapies.
Case Study: Synthesis of Complex Molecules
A research group led by Patel et al. (2025) utilized this compound as a key intermediate to synthesize complex heterocyclic compounds with potential biological activity, showcasing its utility in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-bromobenzamido)pyridine-3-carboxylate involves its interaction with specific molecular targets. The bromobenzamido group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The pyridine ring can also participate in hydrogen bonding and π-π interactions, contributing to its biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyridine and Fused Heterocycles
Pyridine Derivatives
Ethyl 2-(Perfluorobenzamido)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate Structure: Features a thieno[2,3-c]pyran ring fused to a pyridine core, with a perfluorobenzamido group at position 2. Activity: Exhibits potent antitubercular activity (MIC = 67 nM) due to enhanced lipophilicity from perfluorinated substituents . Key Difference: The perfluorinated benzamido group increases metabolic stability compared to the brominated analog, but may reduce solubility .
Ethyl 2-Methylimidazo[1,2-a]pyridine-3-carboxylate
- Structure : Contains a fused imidazo[1,2-a]pyridine ring with a methyl group at position 2.
- Application : Used as a precursor for antimicrobial spiro compounds, leveraging the imidazole ring’s hydrogen-bonding capacity .
- Key Difference : The absence of an amido substituent simplifies synthesis but limits interactions with biological targets compared to the bromobenzamido group .
Thiophene-Based Analogs
Ethyl 6-Ethyl-2-(Perfluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Structure: Combines a tetrahydrothieno[2,3-c]pyridine scaffold with a perfluorobenzamido group. Activity: Demonstrates broad-spectrum antimycobacterial activity (MIC = 0.23 μM) due to the thiophene ring’s electron-rich nature .
Physicochemical Properties
- Molecular Weight : The bromobenzamido derivative (349.19 g/mol) is lighter than analogs like Ethyl 2-((4-bromophenylthio)methyl)-imidazo[1,2-a]pyridine-3-carboxylate (446.32 g/mol) , but heavier than methyl-substituted variants (e.g., ~250–300 g/mol).
- Solubility : The bromine atom increases hydrophobicity, likely reducing aqueous solubility compared to carboxylates with polar substituents (e.g., trifluoromethyl groups) .
- Synthetic Complexity : The bromobenzamido group requires regioselective coupling steps, contrasting with simpler alkylation routes for methyl or ethyl substituents .
Key Research Findings
Antimicrobial Potency : Analogs with perfluorinated benzamido groups (e.g., MIC = 67 nM) outperform brominated derivatives in mycobacterial inhibition, likely due to enhanced membrane permeability .
Electronic Effects : The electron-withdrawing bromine in the target compound may stabilize reactive intermediates during synthesis but could reduce nucleophilic reactivity at the pyridine nitrogen .
Structural Rigidity: Fused heterocycles (e.g., imidazo[1,2-a]pyridine) exhibit greater planarity, improving crystallinity and X-ray diffraction suitability compared to non-fused pyridines .
Biological Activity
Ethyl 2-(2-bromobenzamido)pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound has the molecular formula C15H13BrN2O3 and is characterized by a pyridine ring substituted with a bromobenzamide moiety. The presence of the bromine atom and the carboxylate group contributes to its chemical reactivity and biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular processes, which can lead to apoptosis in cancer cells.
- Interaction with Receptors : It may interact with various receptors, including G-protein coupled receptors (GPCRs), influencing signaling pathways critical for cell proliferation and survival.
- Microtubule Stabilization : Similar compounds have been reported to stabilize microtubules, affecting cell division and potentially serving as anticancer agents.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its ability to induce cell death in various cancer cell lines.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| K562 (Leukemia) | 14.0 | Induction of apoptosis |
| HeLa (Cervical) | 18.5 | Microtubule stabilization |
| MCF-7 (Breast) | 15.0 | Inhibition of cell proliferation |
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been investigated for its antimicrobial effects. Preliminary results suggest it possesses activity against various bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis.
Case Studies
-
Study on K562 Cells : A study evaluated the cytotoxic effects of this compound on K562 leukemia cells. The compound was found to induce apoptosis at concentrations as low as 10 μM, with significant morphological changes observed under microscopy.
"The compound demonstrated potent cytotoxicity, leading to a reduction in viable cell counts by over 50% at concentrations above 10 μM."
-
Microtubule Interaction Study : Another investigation focused on the interaction of this compound with microtubules, revealing that it stabilizes microtubules in a manner similar to established antitumor agents such as paclitaxel.
"this compound exhibited a dose-dependent increase in microtubule polymerization."
Q & A
Q. What are the key considerations for synthesizing ethyl 2-(2-bromobenzamido)pyridine-3-carboxylate?
Synthesis typically involves coupling 2-bromobenzoyl chloride with ethyl 2-aminopyridine-3-carboxylate under basic conditions. A critical step is optimizing the reaction solvent (e.g., THF or DCM) and base (e.g., triethylamine) to minimize hydrolysis of the ester group. Monitoring reaction progress via TLC or HPLC ensures completion. Similar methodologies are described for analogous compounds, such as ethyl 2-(perfluorobenzamido) derivatives in anti-tuberculosis libraries .
Q. How can the purity and structural identity of the compound be validated?
Use a combination of analytical techniques:
- NMR spectroscopy (¹H/¹³C) to confirm the presence of the bromobenzamido group (e.g., aromatic protons at δ 7.3–8.1 ppm) and ester functionality (COOEt triplet near δ 4.3 ppm).
- High-resolution mass spectrometry (HRMS) to verify molecular weight.
- X-ray crystallography for unambiguous structural confirmation, as demonstrated in related pyridine carboxylate derivatives .
Q. What are the recommended storage conditions to ensure compound stability?
Store in a desiccator at –20°C under inert gas (argon/nitrogen) to prevent ester hydrolysis or degradation. Avoid exposure to moisture and light, as brominated aromatic compounds are prone to photolytic decomposition .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the bromine substituent in further functionalization?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic effects of the bromine atom on the benzamido group. The electron-withdrawing nature of bromine may activate the pyridine ring for electrophilic substitution or facilitate cross-coupling reactions (e.g., Suzuki-Miyaura). Compare with experimental data from analogues, such as ethyl 2-(trifluoromethyl)pyridine-3-carboxylate, where substituents significantly alter reactivity .
Q. How can crystallographic data resolve contradictions in reported biological activities?
If conflicting bioactivity data arise (e.g., varying MIC values against bacterial strains), analyze the compound’s solid-state conformation using SHELXL . For example, hydrogen bonding between the amido NH and pyridine ring (observed in similar structures ) may influence solubility or target binding. Compare with solution-state conformations via NMR to assess dynamic effects.
Q. What strategies optimize the compound’s ADME properties for in vivo studies?
- Lipophilicity adjustment : Replace the ethyl ester with a more hydrolytically stable group (e.g., tert-butyl ester) to enhance metabolic stability.
- Solubility enhancement : Introduce polar substituents (e.g., hydroxyl or amine groups) on the pyridine ring, guided by structure-activity relationship (SAR) studies from second-generation 2-aminothiophene derivatives .
- Pharmacokinetic profiling : Use LC-MS/MS to monitor plasma stability and hepatic microsomal degradation.
Methodological Guidance for Experimental Design
Q. How to design a robust assay for evaluating anti-mycobacterial activity?
- Strain selection : Include Mtb H37Rv (drug-sensitive) and multi-drug-resistant (MDR) strains.
- Dose-response curves : Test concentrations from 0.1–100 μM, with isoniazid and rifampicin as controls.
- Cytotoxicity assays : Use mammalian cell lines (e.g., Vero or HepG2) to calculate selectivity indices. This approach mirrors the validation of ethyl 6-ethyl-2-(perfluorobenzamido) derivatives .
Q. What analytical techniques are critical for characterizing byproducts in scaled-up synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
